Cas no 2142-70-3 (2'-Iodoacetophenone)

2'-Iodoacetophenone is a versatile organic compound with the molecular formula C₈H₇IO, commonly used as a key intermediate in synthetic organic chemistry. Its iodo and carbonyl functional groups make it valuable for cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex aromatic structures. The compound’s reactivity also lends itself to applications in pharmaceutical and agrochemical research, where it serves as a building block for bioactive molecules. Its crystalline solid form and well-defined properties ensure consistent performance in laboratory settings. Proper handling is advised due to its sensitivity to light and moisture, requiring storage under inert conditions to maintain stability.
2'-Iodoacetophenone structure
2'-Iodoacetophenone structure
Product name:2'-Iodoacetophenone
CAS No:2142-70-3
MF:C8H7IO
MW:246.045054674149
MDL:MFCD00094998
CID:42520
PubChem ID:24878488

2'-Iodoacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Iodophenyl)ethanone
    • 2'-Iodoacetophenone
    • o-Iodoacetophenone
    • 1-(2-iodophenyl)ethan-1-one
    • 1-acetyl-2-iodobenzene
    • 2‘-Iodoacetophenone
    • 2′-Iodoacetophenone
    • 2-Ac-C6H4-I
    • 2-IC6H4COMe
    • 2'-IODO-1,1':3',1''-TERPHENYL
    • 2-Iodoacetophenone
    • Acetophenone,o-iodo
    • o-acetyl-iodobenzene
    • ortho-iodoacetophenone
    • Acetophenone,2'-iodo- (6CI,7CI,8CI)
    • 2-Acetylphenyl iodide
    • NSC 46625
    • Acetophenone, o-iodo-
    • Acetophenone, 2'-iodo-
    • Ethanone, 1-(iodophenyl)-
    • Ethanone, 1-(2-iodophenyl)-
    • XDXCBCXNCQGZPG-UHFFFAOYSA-N
    • 2-acetyliodobenzene
    • NSC46625
    • PubChem3893
    • 1-(2-Iodo-phenyl)-ethanone
    • ?2'-Iodoacetophenone
    • EN300-67489
    • NSC-46625
    • CS-W007878
    • 2 inverted exclamation mark -Iodoacetophenone
    • 2'-Iodoacetophenone, 97%
    • A815338
    • DTXSID30286592
    • MFCD00094998
    • AC-22942
    • J-014052
    • AKOS015853871
    • SCHEMBL647863
    • PS-5219
    • I0689
    • 2142-70-3
    • Z1080378952
    • FT-0612658
    • SY010667
    • o-iodobenzoyl
    • DB-008210
    • 678-571-6
    • FI67448
    • DTXCID70237740
    • MDL: MFCD00094998
    • Inchi: 1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
    • InChI Key: XDXCBCXNCQGZPG-UHFFFAOYSA-N
    • SMILES: IC1=C([H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O
    • BRN: 2325078

Computed Properties

  • Exact Mass: 245.95416g/mol
  • Surface Charge: 0
  • XLogP3: 2.3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 245.95416g/mol
  • Monoisotopic Mass: 245.95416g/mol
  • Topological Polar Surface Area: 17.1Ų
  • Heavy Atom Count: 10
  • Complexity: 133
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.72 g/mL at 25 °C(lit.)
  • Boiling Point: 144°C/15mmHg(lit.)
  • Flash Point: 218 °F
  • Refractive Index: n20/D 1.618(lit.)
  • PSA: 17.07000
  • LogP: 2.49380
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

2'-Iodoacetophenone Security Information

2'-Iodoacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2'-Iodoacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000015-250mg
2'-Iodoacetophenone
2142-70-3 97%
250mg
$499.20 2023-09-02
Enamine
EN300-67489-0.25g
1-(2-iodophenyl)ethan-1-one
2142-70-3 95%
0.25g
$19.0 2023-05-03
Enamine
EN300-67489-50.0g
1-(2-iodophenyl)ethan-1-one
2142-70-3 95%
50g
$192.0 2023-05-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009404-25g
2'-Iodoacetophenone
2142-70-3 97%
25g
¥286 2024-05-25
Key Organics Ltd
PS-5219-10MG
2′-Iodoacetophenone
2142-70-3 >95%
10mg
£63.00 2025-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0689-5g
2'-Iodoacetophenone
2142-70-3 98.0%(GC)
5g
¥290.0 2022-05-30
eNovation Chemicals LLC
Y1043038-100g
1-(2-Iodophenyl)ethanone
2142-70-3 98%
100g
$150 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I45950-5g
1-(2-Iodophenyl)ethanone
2142-70-3 97%
5g
¥46.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I45950-1g
1-(2-Iodophenyl)ethanone
2142-70-3 97%
1g
¥23.0 2023-09-07
Enamine
EN300-67489-0.1g
1-(2-iodophenyl)ethan-1-one
2142-70-3 95%
0.1g
$19.0 2023-05-03

Additional information on 2'-Iodoacetophenone

Professional Introduction to 2'-Iodoacetophenone (CAS No. 2142-70-3)

2'-Iodoacetophenone, with the chemical formula C₈H₇IO₂, is a significant compound in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring an iodine substituent on an acetophenone backbone, makes it a versatile intermediate in various chemical transformations. This compound has garnered considerable attention due to its utility in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.

The< strong>CAS No. 2142-70-3 uniquely identifies this compound and ensures consistency in its nomenclature across scientific literature and industrial applications. The presence of the iodine atom in the molecule enhances its reactivity, making it a valuable precursor in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often essential for the development of new drugs.

In recent years, 2'-Iodoacetophenone has been extensively studied for its role in medicinal chemistry. Its ability to undergo selective functionalization has led to the discovery of several pharmacologically relevant compounds. For instance, researchers have utilized this intermediate to synthesize kinase inhibitors, which are crucial in targeting various forms of cancer. The structural motif present in 2'-Iodoacetophenone allows for the introduction of diverse substituents, enabling the tailoring of drug candidates to specific biological targets.

One of the most notable applications of 2'-Iodoacetophenone is in the synthesis of fluorescent probes. These probes are indispensable tools in biochemical and cellular studies, providing insights into various biological processes. The iodine atom facilitates the introduction of photophysical properties into designed molecules, making them suitable for imaging and diagnostic applications. Recent advancements in this area have demonstrated the potential of 2'-Iodoacetophenone-derived probes in real-time monitoring of metabolic pathways and protein interactions.

The pharmaceutical industry has also leveraged 2'-Iodoacetophenone in the development of antiviral and antibacterial agents. Its structural versatility allows for the creation of molecules that can interact with viral enzymes or bacterial cell walls effectively. For example, derivatives of 2'-Iodoacetophenone have been investigated as inhibitors of viral proteases, which are critical for viral replication. Such research underscores the importance of this compound in addressing emerging infectious diseases.

In addition to its pharmaceutical applications, 2'-Iodoacetophenone plays a crucial role in materials science. Its reactivity and structural features make it a valuable building block for designing advanced materials with tailored properties. Researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength. These materials find applications in aerospace, automotive, and electronics industries, where performance under extreme conditions is paramount.

The synthesis of< strong>2'-Iodoacetophenone itself is a well-documented process, typically involving the iodination of acetophenone or related aromatic ketones. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, ensuring a steady supply for industrial and research purposes. The optimization of synthetic routes has also contributed to reducing environmental impact, aligning with global efforts toward sustainable chemistry.

The future prospects for 2'-Iodoacetophenone are promising, with ongoing research exploring new applications and refining existing ones. The integration of computational chemistry and machine learning techniques is expected to accelerate the discovery of novel derivatives with enhanced properties. These computational tools can predict molecular behavior and reactivity patterns, enabling researchers to design experiments more efficiently.

In conclusion, 2'-Iodoacetophenone (CAS No. 2142-70-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in organic synthesis, particularly in pharmaceutical development, underscores its importance. The continued exploration of its applications will likely lead to groundbreaking advancements in medicine, materials science, and beyond.

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